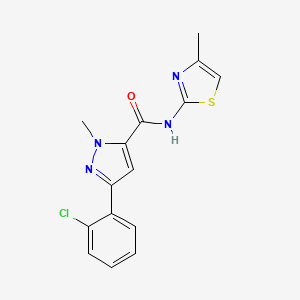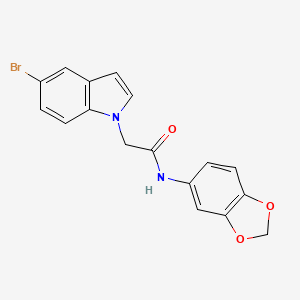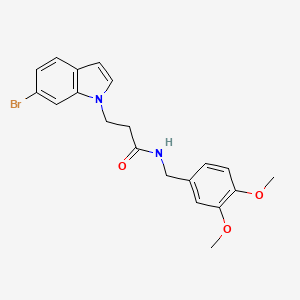![molecular formula C21H26N4O5 B10991168 methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B10991168.png)
methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound that features a benzodioxole moiety fused with an imidazopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclizing catechol with dichloromethane under basic conditions.
Synthesis of the Imidazopyridine Core: This involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination.
Coupling of the Two Moieties: The benzodioxole and imidazopyridine structures are coupled using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate has several applications in scientific research:
Medicinal Chemistry: It is being explored as a potential anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand the role of benzodioxole and imidazopyridine moieties in biological systems.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate involves the inhibition of tubulin polymerization. This leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound targets the colchicine-binding site on tubulin, preventing its polymerization into microtubules .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole structure and has been investigated for its psychoactive properties.
Uniqueness
Methyl 6-({[4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is unique due to its combination of a benzodioxole moiety with an imidazopyridine core, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H26N4O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 6-[[4-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C21H26N4O5/c1-28-18(26)5-3-2-4-9-22-21(27)25-10-8-15-19(24-12-23-15)20(25)14-6-7-16-17(11-14)30-13-29-16/h6-7,11-12,20H,2-5,8-10,13H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
HFBJAIZEWSLBMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=CC4=C(C=C3)OCO4)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10991087.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide](/img/structure/B10991091.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10991097.png)


![1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B10991105.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10991109.png)
![N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide](/img/structure/B10991115.png)

![1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991125.png)
![[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10991130.png)
![1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10991145.png)
![3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10991156.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10991172.png)
